2-amino-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-thiochromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-7,7-DIMETHYL-4-(3-METHYL-2-THIENYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-THIOCHROMEN-3-YL CYANIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7,7-DIMETHYL-4-(3-METHYL-2-THIENYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-THIOCHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-7,7-DIMETHYL-4-(3-METHYL-2-THIENYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-THIOCHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and thienyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .
Scientific Research Applications
2-AMINO-7,7-DIMETHYL-4-(3-METHYL-2-THIENYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-THIOCHROMEN-3-YL CYANIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications
Mechanism of Action
The mechanism of action of 2-AMINO-7,7-DIMETHYL-4-(3-METHYL-2-THIENYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-THIOCHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes or receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-7,7-DIMETHYL-4-(3-METHYL-2-THIENYL)-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 2-AMINO-7,7-DIMETHYL-4-[5-METHYL-2-(METHYLSULFANYL)-3-THIENYL]-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Uniqueness
Compared to similar compounds, it may offer unique advantages in terms of stability, reactivity, and biological activity .
Properties
Molecular Formula |
C17H18N2OS2 |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-6,8-dihydro-4H-thiochromene-3-carbonitrile |
InChI |
InChI=1S/C17H18N2OS2/c1-9-4-5-21-15(9)13-10(8-18)16(19)22-12-7-17(2,3)6-11(20)14(12)13/h4-5,13H,6-7,19H2,1-3H3 |
InChI Key |
QPQOQJCHCVXYET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2C(=C(SC3=C2C(=O)CC(C3)(C)C)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.